

structural formula and molecular weight of Tert-butyl N-(3-oxopropyl)carbamate

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Compound of Interest

Compound Name: *Tert-butyl N-(3-oxopropyl)carbamate*

Cat. No.: *B153998*

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Technical Guide: Tert-butyl N-(3-oxopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tert-butyl N-(3-oxopropyl)carbamate**, a valuable building block in organic synthesis. This document outlines its chemical properties, detailed synthesis protocols, and a visual representation of its synthetic pathway.

Core Compound Data

Tert-butyl N-(3-oxopropyl)carbamate is a bifunctional molecule featuring a carbamate-protected amine and a terminal aldehyde. This structure makes it a useful intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other biologically active compounds.

Property	Value
Molecular Formula	C ₈ H ₁₅ NO ₃
Molecular Weight	173.21 g/mol
SMILES	<chem>CC(C)(C)OC(=O)NCCC=O</chem>
InChIKey	MLDSDVASUUDLT-UHFFFAOYSA-N
CAS Number	58885-60-2[1]
Appearance	Pale Orange Oil
Boiling Point	75-80 °C
Purity	Typically >95%

Synthesis of Tert-butyl N-(3-oxopropyl)carbamate

The most common route for the synthesis of **Tert-butyl N-(3-oxopropyl)carbamate** is through the oxidation of its corresponding primary alcohol, tert-butyl N-(3-hydroxypropyl)carbamate. This transformation can be achieved using various mild oxidizing agents to prevent over-oxidation to a carboxylic acid. Below are two widely used and effective experimental protocols for this conversion.

Experimental Protocol 1: Swern Oxidation

The Swern oxidation is a reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (Et₃N). This method is known for its mild reaction conditions and high yields.[2][3]

Materials:

- tert-butyl N-(3-hydroxypropyl)carbamate
- Oxalyl chloride ((COCl)₂)
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

- Dichloromethane (CH_2Cl_2), anhydrous
- Argon or Nitrogen gas
- Standard glassware for anhydrous reactions

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).
- Add anhydrous dichloromethane to the flask and cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- To the cooled dichloromethane, slowly add oxalyl chloride (1.1 to 1.5 equivalents) via one of the addition funnels.
- In a separate flask, prepare a solution of DMSO (2.2 to 3.0 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture, ensuring the internal temperature remains below $-60\text{ }^\circ\text{C}$. Stir for 15-20 minutes.
- Prepare a solution of tert-butyl N-(3-hydroxypropyl)carbamate (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture, again maintaining the temperature below $-60\text{ }^\circ\text{C}$. Stir for 45-60 minutes.
- Add triethylamine or DIPEA (5.0 equivalents) to the reaction mixture. The reaction is typically exothermic, so add it slowly to maintain the low temperature.
- After the addition is complete, allow the reaction mixture to warm to room temperature over 1-2 hours.
- Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
- Wash the organic layer sequentially with a saturated aqueous solution of NH_4Cl , a saturated aqueous solution of NaHCO_3 , and brine.

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- The crude **Tert-butyl N-(3-oxopropyl)carbamate** can be purified by flash column chromatography on silica gel.

Experimental Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is another mild and highly selective method for oxidizing primary alcohols to aldehydes. It offers the advantages of neutral pH conditions and often simpler workup procedures.^{[4][5][6]}

Materials:

- tert-butyl N-(3-hydroxypropyl)carbamate
- Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)
- Dichloromethane (CH_2Cl_2), anhydrous
- Sodium bicarbonate (NaHCO_3)
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Standard glassware

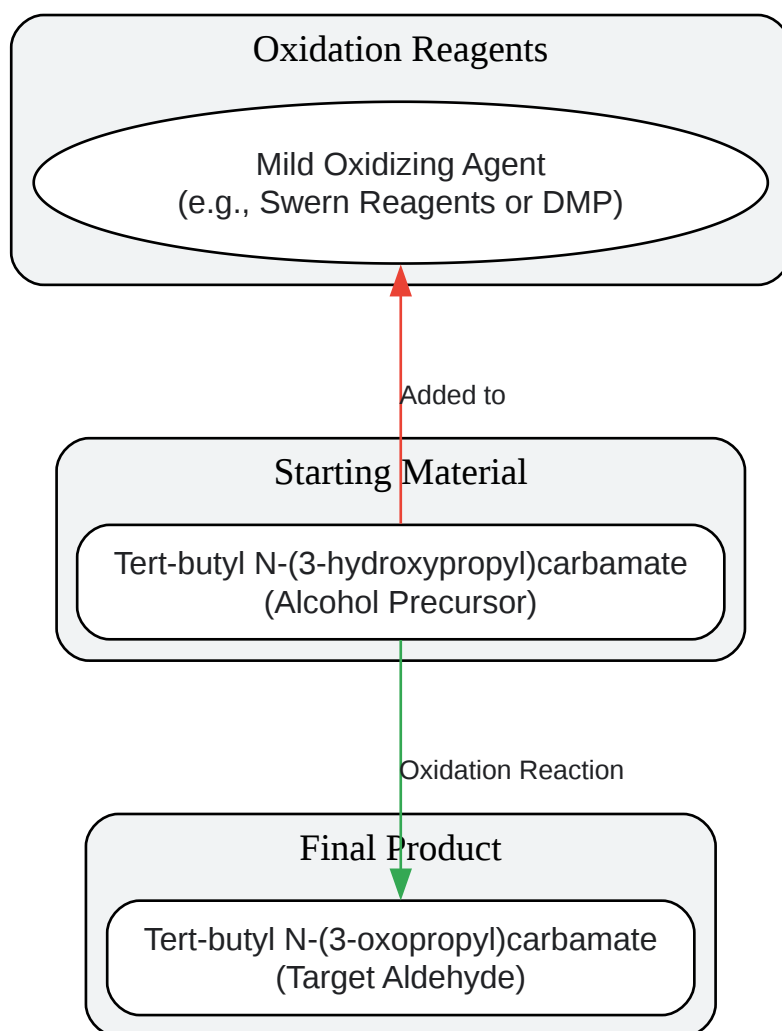
Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl N-(3-hydroxypropyl)carbamate (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.
- Add Dess-Martin periodinane (1.1 to 1.5 equivalents) to the solution in one portion at room temperature.
- Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

- Upon completion, dilute the reaction mixture with diethyl ether.
- Quench the reaction by adding a 1:1 mixture of a saturated aqueous solution of NaHCO_3 and a 10% aqueous solution of $\text{Na}_2\text{S}_2\text{O}_3$. Stir vigorously until the layers become clear.
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with a saturated aqueous solution of NaHCO_3 and brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- Purify the resulting crude aldehyde by flash column chromatography.

Synthetic Workflow Visualization

The following diagram illustrates the general synthetic pathway for the preparation of **Tert-butyl N-(3-oxopropyl)carbamate** from its alcohol precursor.



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Caption: Synthesis of **Tert-butyl N-(3-oxopropyl)carbamate**.

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